molecular formula C23H29FN4O3 B3015205 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 906151-04-0

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B3015205
M. Wt: 428.508
InChI Key: WUUJBSUZZFNYQT-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants and conditions.



Molecular Structure Analysis

This involves studying the 3D structure of the molecule, its geometry, and conformation. Techniques like X-ray crystallography, NMR, and computational methods are often used.



Chemical Reactions Analysis

This involves understanding the reactions the compound undergoes. This could include its reactivity, stability, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc.


Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Structural Analysis : The chemical compound has been synthesized and structurally characterized in various studies. For instance, Ahmed et al. (2020) report the synthesis of similar triazole derivatives, emphasizing the synthesis methods, spectroscopic, and X-ray characterization techniques used to analyze these compounds (Ahmed et al., 2020).

  • Crystal Structure Determination : Detailed crystal structure analysis of compounds with similar structural frameworks has been conducted. Ozbey et al. (2001) discuss the X-ray crystallographic analysis of a related compound to establish its molecular conformation (Ozbey et al., 2001).

Biological and Pharmacological Activities

  • Potential for Antimicrobial Activities : Some studies indicate the potential antimicrobial properties of similar compounds. For example, Helal et al. (2013) synthesized novel derivatives to evaluate their antibacterial and antifungal activities, showing significant activity in some cases (Helal et al., 2013).

  • Inhibition of Enzymatic Activity : Compounds structurally similar have been studied for their inhibitory effects on specific enzymes. Tugrak et al. (2019) investigated the inhibitory effects of Mannich bases with piperazines, related to carbonic anhydrase enzymes (Tugrak et al., 2019).

Radiopharmaceutical Applications

  • Use in Radiolabeling : Some studies explore the use of similar compounds in radiolabeling, which can be crucial for medical imaging. For instance, Hayashi et al. (2012) developed an efficient synthesis method for a compound used in positron emission tomography (PET) (Hayashi et al., 2012).

Novel Drug Design and Synthesis

  • Design of Novel Pharmacological Agents : Research has focused on designing novel agents for therapeutic purposes. Kakefuda et al. (2002) synthesized a series of derivatives as selective antagonists for specific receptors, showcasing the potential for drug development (Kakefuda et al., 2002).

  • Exploration of New Synthetic Pathways : The exploration of new synthetic routes for creating pharmacologically active compounds is an ongoing area of research. Prisinzano et al. (2002) studied a series of compounds for their binding to dopamine transporters, highlighting the importance of synthetic methodologies (Prisinzano et al., 2002).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it.


Future Directions

This involves predicting or discussing potential future research directions or applications of the compound.


Please consult a relevant expert or database for specific information on this compound. It’s always important to refer to peer-reviewed articles and trusted sources when researching scientific topics.


properties

IUPAC Name

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O3/c1-27-11-13-28(14-12-27)21(18-5-7-19(24)8-6-18)16-26-23(30)22(29)25-15-17-3-9-20(31-2)10-4-17/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUJBSUZZFNYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

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